molecular formula C12H15F3N2 B12633809 3-(Piperidin-4-ylmethyl)-5-(trifluoromethyl)pyridine

3-(Piperidin-4-ylmethyl)-5-(trifluoromethyl)pyridine

Cat. No.: B12633809
M. Wt: 244.26 g/mol
InChI Key: ATPJKAXANMYPQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Piperidin-4-ylmethyl)-5-(trifluoromethyl)pyridine is a chemical compound that features a piperidine ring attached to a pyridine ring, with a trifluoromethyl group at the 5-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidin-4-ylmethyl)-5-(trifluoromethyl)pyridine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.

    Attachment of the Piperidine Ring to the Pyridine Ring: This step often involves nucleophilic substitution reactions where the piperidine ring is attached to the pyridine ring at the 4-position.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions to ensure selective substitution at the 5-position of the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-(Piperidin-4-ylmethyl)-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the positions adjacent to the nitrogen atoms in the rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction could produce partially or fully hydrogenated derivatives.

Scientific Research Applications

3-(Piperidin-4-ylmethyl)-5-(trifluoromethyl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.

    Industry: Utilized in the development of materials with specific properties, such as polymers with enhanced stability.

Mechanism of Action

The mechanism by which 3-(Piperidin-4-ylmethyl)-5-(trifluoromethyl)pyridine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    3-(Piperidin-4-ylmethyl)pyridine: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.

    5-(Trifluoromethyl)pyridine:

    3-(Piperidin-4-ylmethyl)-5-methylpyridine: Contains a methyl group instead of a trifluoromethyl group, leading to differences in stability and reactivity.

Uniqueness

The presence of both the piperidine ring and the trifluoromethyl group in 3-(Piperidin-4-ylmethyl)-5-(trifluoromethyl)pyridine makes it unique, combining the structural features and reactivity of both components. This dual functionality can be advantageous in designing compounds with specific desired properties.

Properties

Molecular Formula

C12H15F3N2

Molecular Weight

244.26 g/mol

IUPAC Name

3-(piperidin-4-ylmethyl)-5-(trifluoromethyl)pyridine

InChI

InChI=1S/C12H15F3N2/c13-12(14,15)11-6-10(7-17-8-11)5-9-1-3-16-4-2-9/h6-9,16H,1-5H2

InChI Key

ATPJKAXANMYPQE-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CC2=CC(=CN=C2)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.